3-(Hydroxymethyl)piperidin-2-one
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Overview
Description
3-(Hydroxymethyl)piperidin-2-one is a piperidine derivative with the molecular formula C6H11NO2. This compound features a six-membered ring containing one nitrogen atom and a hydroxymethyl group attached to the third carbon. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process may include steps like dehydroxylation and pyridine reduction .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group modifications. The use of nanocatalysts and continuous flow reactions are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products:
Oxidation: 3-(Carboxymethyl)piperidin-2-one.
Reduction: 3-(Hydroxymethyl)piperidin-2-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The piperidinone ring structure provides rigidity, enhancing its stability and specificity in biological systems .
Comparison with Similar Compounds
Piperidin-2-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Methylpiperidin-2-one: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and biological activities.
Uniqueness: 3-(Hydroxymethyl)piperidin-2-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
3-(hydroxymethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKNOXDUBESOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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